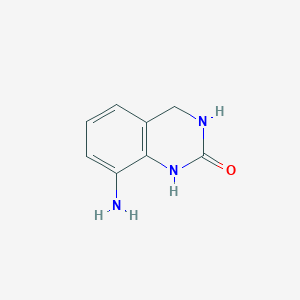

8-Amino-3,4-dihydroquinazolin-2(1H)-one

Übersicht

Beschreibung

8-Amino-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with amines in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydroquinazoline ring undergoes oxidation to form aromatic quinazolinones. For example:

-

Oxidation with KMnO₄ in acidic conditions converts the compound to 8-aminoquinazolin-2,4(1H,3H)-dione via dehydrogenation of the 3,4-dihydro ring .

-

Air oxidation under basic conditions (e.g., NaOH/MeOH) facilitates spontaneous aromatization to 8-aminoquinazolin-4(3H)-one .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C | 8-Aminoquinazolin-2,4-dione | 85 | |

| O₂ (air) | NaOH/MeOH, 65°C | 8-Aminoquinazolin-4(3H)-one | 99 |

Nucleophilic Substitution

The 8-amino group participates in regioselective substitution reactions:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to yield N⁸-acetyl derivatives (92% yield) .

-

Alkylation : Benzylation using benzyl bromide (BnBr) in DMF/K₂CO₃ produces N⁸-benzyl analogs (78% yield) .

Cyclization Reactions

The compound serves as a precursor for polycyclic N-heterocycles:

-

Domino three-component reactions with arenediazonium salts and nitriles yield fused quinazolines (e.g., pyrido[2,3-d]quinazolines) under metal-free conditions .

-

Microwave-assisted cyclization with aldehydes produces spiroquinazolinones (75–88% yield, 150°C, 20 min) .

Table 2: Cyclization Pathways

| Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Arenediazonium salt + nitrile | EtOH, 25°C, 6 h | Pyrido[2,3-d]quinazoline | 82 | |

| 4-Methoxybenzaldehyde | MW, 150°C, 20 min | Spiro[chromene-4,2'-quinazolin]-2-one | 88 |

Deprotonation and Metal Coordination

The NH group at position 1 undergoes deprotonation with NaH, forming a nucleophilic site for:

-

Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with arylboronic acids) .

-

Coordination complexes with transition metals (e.g., Cu(II) complexes show enhanced antimicrobial activity) .

Functionalization via Tautomerism

The keto-enol tautomerism of the 2-one moiety enables:

-

Mannich reactions with formaldehyde and secondary amines to produce 3-aminomethyl derivatives (70–85% yield) .

-

Condensation with hydrazines , forming hydrazone-linked hybrids with antitumor activity (IC₅₀ = 22.76 μM against A2780 ovarian cancer cells) .

Critical Research Findings

-

Antimicrobial activity : N⁸-Alkylated derivatives demonstrate broad-spectrum antibacterial action (MIC = 4–16 μg/mL against S. aureus) .

-

DNA interaction : Copper(II) complexes induce ROS-mediated DNA cleavage, enhancing cytotoxicity .

-

Synthetic efficiency : Microwave methods reduce reaction times by 80% compared to conventional heating .

This compound’s versatility in heterocyclic synthesis and bioactivity modulation underscores its importance in medicinal chemistry. Recent advances in green chemistry protocols (e.g., 2-methyltetrahydrofuran solvent systems) further enhance its synthetic utility .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 8-Amino-3,4-dihydroquinazolin-2(1H)-one are extensive and can be categorized as follows:

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated various compounds against different cancer cell lines, yielding the following IC values:

| Compound | A2780 IC (µM) | MDA-MB-231 IC (µM) | HepG-2 IC (µM) |

|---|---|---|---|

| CA1-e | 22.76 | 70-90 | 37.59 |

| CA1-g | 24.94 | <40 | 45.41 |

These results indicate that modifications to the compound's structure significantly influence its cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism underlying the anticancer activity involves the inhibition of specific enzymes such as NEIL2, which plays a role in DNA repair. Inhibiting this enzyme may enhance the sensitivity of tumor cells to chemotherapeutic agents .

Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Candida albicans, exhibiting moderate activity with inhibition zone values ranging from 10 to 12 mm . The compound's mode of action may involve disrupting microbial membranes and inducing oxidative stress through reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound is also recognized for its ability to inhibit specific enzymes involved in critical biological processes. This includes inhibition of enzymes related to DNA repair mechanisms, which can be pivotal in cancer therapy .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Study on Anticancer Activity

In vitro studies demonstrated that certain derivatives exhibited potent cytotoxic effects on liver cancer cells (HepG-2), ovarian cancer cells (A2780), and breast cancer cells (MDA-MB-231). The findings suggest that structural modifications can enhance the anticancer potential of these compounds .

Antimicrobial Study

A comparative study assessed the antimicrobial activity of synthesized quinazolinone derivatives against multiple bacterial strains. The results showed that some derivatives surpassed standard antibiotics in efficacy, indicating their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 8-Amino-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinone: A closely related compound with similar structural features.

Dihydroquinazolinone: Another related compound with a reduced form of the quinazolinone ring.

Uniqueness

8-Amino-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity compared to other quinazolinone derivatives.

Biologische Aktivität

8-Amino-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). For instance, IC50 values for certain derivatives were reported as low as 22.76 μM against A2780 cells .

- Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Candida albicans .

The mechanisms underlying the biological activities of this compound often involve interactions with specific molecular targets such as enzymes or receptors. Notably, it has been implicated in the inhibition of tubulin polymerization, which is crucial for cell division .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quinazolinone | Parent structure | Lacks amino substitution; broader biological activity |

| Dihydroquinazolinone | Reduced form | Different reactivity patterns; alternative synthesis routes |

| Aminoquinazoline | Varies in amino position | Distinct biological activities based on substitution |

The specific substitution pattern of this compound may confer unique properties that differentiate it from these similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound for their biological activities:

- Anticancer Activity : A study synthesized various derivatives and tested their cytotoxicity against different cancer cell lines. Compounds CA1-e and CA1-g exhibited potent effects on A2780 cells with IC50 values of 22.76 μM and 24.94 μM respectively .

- Antimicrobial Evaluation : In another study, derivatives were tested against multiple bacterial strains. Compound 13 showed moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10–12 mm .

- Mechanistic Studies : Research has shown that certain derivatives can induce G2/M phase arrest in cancer cells by promoting tubulin polymerization . This suggests potential pathways through which these compounds exert their anticancer effects.

Eigenschaften

IUPAC Name |

8-amino-3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-3H,4,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBCUWUQIQZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)N)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725601 | |

| Record name | 8-Amino-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253225-78-3 | |

| Record name | 8-Amino-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.